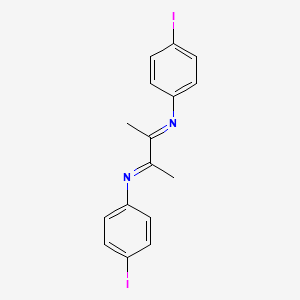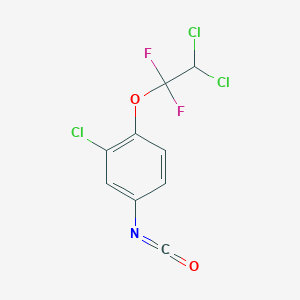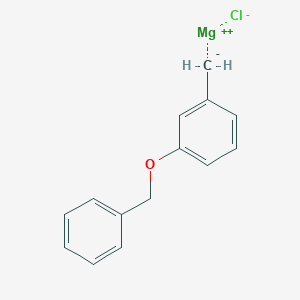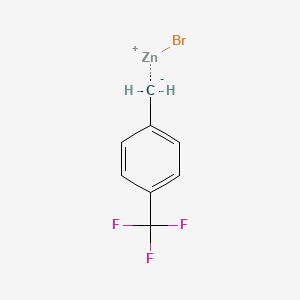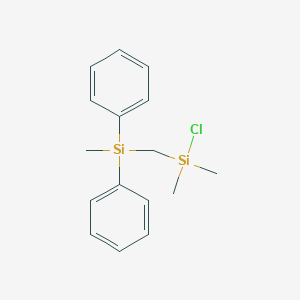
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane, also known as DMSMDC, is an organosilicon compound with a variety of industrial and scientific applications. It is a colorless, volatile liquid with a boiling point of about 120°C and a melting point of about -15°C. Due to its unique chemical structure, DMSMDC has become an important tool in the synthesis of various compounds and materials.
科学研究应用
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is widely used in scientific research due to its unique properties. It is used as a catalyst in the synthesis of polymers and other materials, as well as in the production of organosilicon compounds. It is also used as a reagent in the synthesis of organosilicon compounds, as well as in the production of pharmaceuticals and other organic compounds. Additionally, (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in the synthesis of various polymers, such as polysiloxanes, polyurethanes, and polyamides.
作用机制
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is not fully understood. It is believed that the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride results in the formation of a complex organosilicon compound. This compound is then broken down by the presence of a catalyst, such as an acid or base, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane have not been extensively studied. However, some studies have suggested that it may have an effect on the cardiovascular system, as well as on the central nervous system. Additionally, it may have an effect on the metabolism of certain hormones.
实验室实验的优点和局限性
The use of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively safe to handle. Additionally, it is highly reactive and can be used in a wide variety of reactions. However, it is important to note that (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is volatile and can be hazardous if inhaled. Therefore, appropriate safety precautions should be taken when using it in laboratory experiments.
未来方向
The potential applications of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane are vast, and there are numerous opportunities for further research. These include the development of new catalysts and reagents for the synthesis of organosilicon compounds, as well as the development of new polymers and materials. Additionally, further research into the biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new drugs and therapies. Finally, further research into the mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new catalysts and reagents for the synthesis of other compounds and materials.
合成方法
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is synthesized by the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride. The reaction is typically carried out in a solvent such as toluene and heated to temperatures between 80 and 120°C. The reaction is generally complete within one hour. The product is then purified by distillation and can be stored for long periods of time in the absence of moisture and oxygen.
属性
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



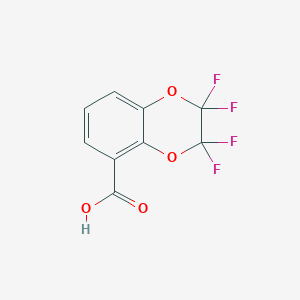


![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)

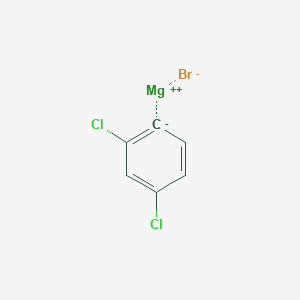

![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
